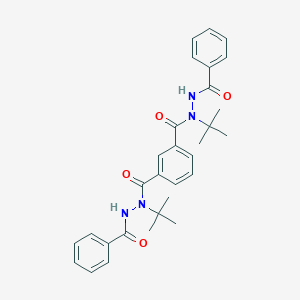
ethyl (2S)-2-amino-4-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-amino-4-phenylbutanoate, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and is commonly used as a cognitive enhancer. Phenylpiracetam is reported to enhance memory, learning, and cognitive function.
作用機序
The exact mechanism of action of ethyl (2S)-2-amino-4-phenylbutanoatetam is not fully understood. It is believed to enhance the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. Phenylpiracetam is also reported to increase the density of dopamine receptors in the brain, which may contribute to its cognitive enhancing properties.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It is reported to increase cerebral blood flow, which may contribute to its cognitive enhancing properties. Phenylpiracetam is also reported to have antioxidant properties, which may help protect the brain from oxidative stress.
実験室実験の利点と制限
Phenylpiracetam has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also relatively inexpensive compared to other cognitive enhancers. However, ethyl (2S)-2-amino-4-phenylbutanoatetam has some limitations for lab experiments. It has a short half-life, which may make it difficult to study its long-term effects. It is also reported to have a low toxicity, which may limit its usefulness in certain types of research.
将来の方向性
There are several future directions for research on ethyl (2S)-2-amino-4-phenylbutanoatetam. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as a performance enhancing drug for athletes. Further research is needed to fully understand the mechanism of action of ethyl (2S)-2-amino-4-phenylbutanoatetam and its potential applications in medicine and sports.
In conclusion, ethyl (2S)-2-amino-4-phenylbutanoatetam is a nootropic drug that has been extensively studied for its cognitive enhancing properties. It is synthesized by reacting ethyl 2-oxo-4-phenylbutanoate with 2-aminopropanol and is reported to improve memory, learning, and cognitive function. Phenylpiracetam is believed to enhance the release of acetylcholine and increase the density of dopamine receptors in the brain. It has several advantages for lab experiments, including its ease of synthesis and low toxicity, but also has some limitations, including its short half-life. Further research is needed to fully understand the potential applications of ethyl (2S)-2-amino-4-phenylbutanoatetam in medicine and sports.
合成法
Phenylpiracetam is synthesized by reacting ethyl 2-oxo-4-phenylbutanoate with 2-aminopropanol. The reaction takes place in the presence of a catalyst, usually p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain pure ethyl (2S)-2-amino-4-phenylbutanoatetam.
科学的研究の応用
Phenylpiracetam has been extensively studied for its cognitive enhancing properties. It is reported to improve memory, learning, and cognitive function in both animals and humans. In a study on rats, ethyl (2S)-2-amino-4-phenylbutanoatetam was found to improve memory retention and retrieval. In another study on humans, ethyl (2S)-2-amino-4-phenylbutanoatetam was found to improve cognitive function and reduce the effects of fatigue.
特性
IUPAC Name |
ethyl (2S)-2-amino-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLQXECQLHZKMV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356187 |
Source


|
| Record name | AO-310/25058001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46460-23-5 |
Source


|
| Record name | AO-310/25058001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)


![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)
